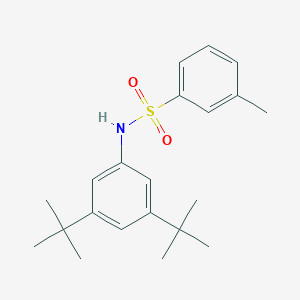

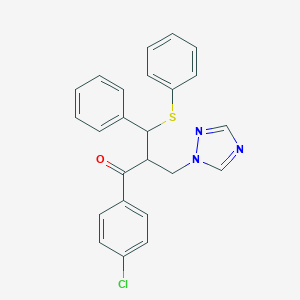

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,5-Di-tert-butylbenzaldehyde” is an organic building block . It has been used in the synthesis of various compounds, including 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane .

Synthesis Analysis

The synthesis of β, -Linked Cyclic Porphyrin Trimer (CP3) and Tetramer (CP4) involves a compound with 3,5-di-tert-butylphenyl groups .

Molecular Structure Analysis

The molecular structure of compounds with 3,5-di-tert-butylphenyl groups can be highly distorted . For example, the compound “5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin” displays a highly unsymmetric molecular entity involving three different substituents on the meso-positions .

Chemical Reactions Analysis

The compound “N-amino-N-(3,5-ditert-butylphenyl)carbamic acid tert-butyl” has been studied for its inhibitory action as a sterically hindered phenolic antioxidant . The compound “(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone” was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with 3,5-di-tert-butylphenyl groups can vary significantly depending on their chemical structure and oxidation conditions .

Wissenschaftliche Forschungsanwendungen

Quantum-Chemical Properties

- The theoretical calculations of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide were conducted to determine its optimized state, predict its free energy, and identify molecular orbitals contributing to spectrum formation. This study enhances the understanding of the compound's quantum-chemical properties, crucial for its potential applications in various fields (Sun et al., 2022).

Chemical Synthesis and Characterization

- N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been identified as a benign electrophilic cyanation reagent, facilitating the synthesis of a variety of benzonitriles from (hetero)aryl bromides. This method showcases the compound's role in efficient synthesis processes, notably in producing pharmaceutical intermediates (Anbarasan et al., 2011).

Luminescent Properties in Metal Complexes

- N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide-based Zn(II) and Cd(II) complexes were synthesized, and their luminescent properties were studied. These metal complexes, used in electroluminescent devices, showed significant radiation brightness, indicating the compound's potential in developing luminescent materials (Lifintseva et al., 2018).

Pharmaceutical and Therapeutic Applications

- Sulfonamides bearing this compound structure were synthesized, and their antibacterial potential was evaluated. The study suggests the compound's significance in developing therapeutic agents for treating inflammatory ailments (Abbasi et al., 2017).

Wirkmechanismus

Mode of Action

Similar compounds with a 3,5-di-tert-butylphenyl group have been used for kinetic stabilization and the isolation of stabilized derivatives

Biochemical Pathways

Compounds with similar structures have been associated with various biochemical pathways, including redox reactions .

Pharmacokinetics

Similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, have been used as polymer stabilizers due to their low volatility, suggesting potential bioavailability considerations .

Result of Action

Similar compounds have been studied for their potential effects in various applications, including as antioxidants and in energy and electron transfer reactions .

Action Environment

Similar compounds have been noted for their stability under high temperatures, suggesting potential environmental considerations .

Safety and Hazards

Zukünftige Richtungen

The future directions of research involving compounds with 3,5-di-tert-butylphenyl groups could involve further exploration of their potential applications in various fields . For example, the compound “(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone” was synthesized as part of research into the development of dynamic materials presenting self-healing features .

Eigenschaften

IUPAC Name |

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2S/c1-15-9-8-10-19(11-15)25(23,24)22-18-13-16(20(2,3)4)12-17(14-18)21(5,6)7/h8-14,22H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMVYHAVSHZMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)

![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)

![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)

![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)

![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)